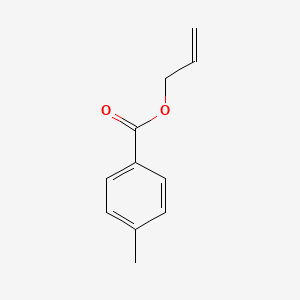![molecular formula C6H5BN2O3 B13993911 [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both an oxazole and a pyridine ring fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid typically involves the formation of the oxazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. The boronic acid group can then be introduced via borylation reactions, often using boron reagents such as boronic esters or boranes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole-pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole-pyridine core.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce oxazole-pyridine derivatives with various functional groups .
Applications De Recherche Scientifique
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets. In coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of coupling reactions. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new compounds .
Propriétés
Formule moléculaire |
C6H5BN2O3 |
|---|---|
Poids moléculaire |
163.93 g/mol |
Nom IUPAC |
[1,3]oxazolo[4,5-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3,10-11H |
Clé InChI |
ABGQFNZBEMFAPI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC2=C(O1)C=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)



![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)




![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

